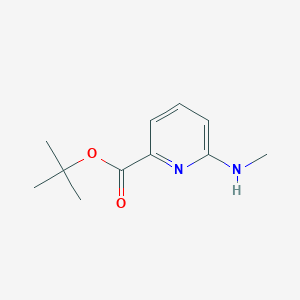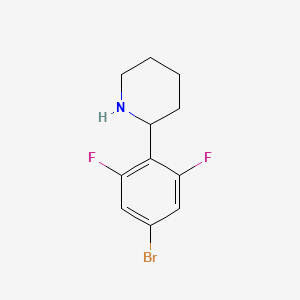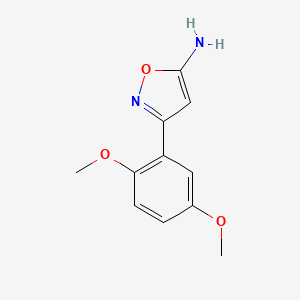
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H15F2O3 It is a derivative of cyclohexane, featuring two fluorine atoms and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and appropriate fluorinating agents.
Fluorination: Introduction of fluorine atoms into the cyclohexane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce other halogens into the compound, while nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted compounds
科学研究应用
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,4-Difluoro-1-(2-fluorophenyl)cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
Uniqueness
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
属性
分子式 |
C14H16F2O3 |
|---|---|
分子量 |
270.27 g/mol |
IUPAC 名称 |
4,4-difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O3/c1-19-11-5-3-2-4-10(11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18) |
InChI 键 |
VRDFTJPEPVRMGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2(CCC(CC2)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


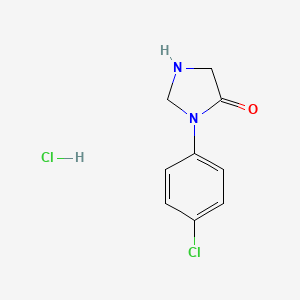
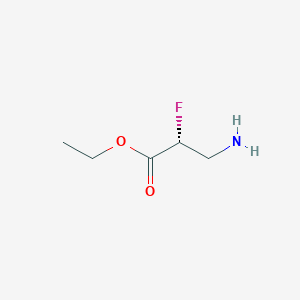
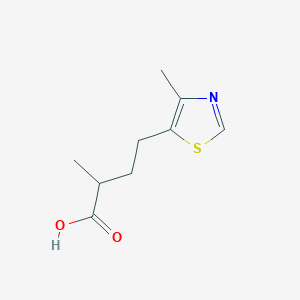
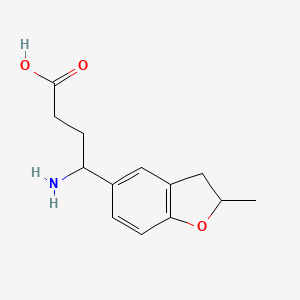
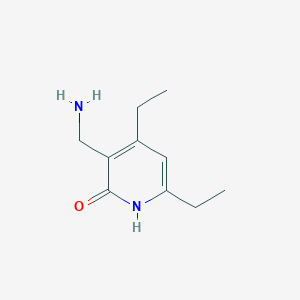
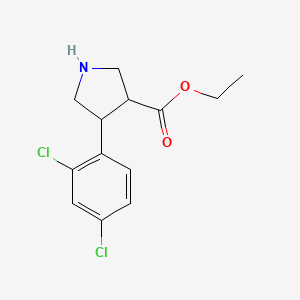

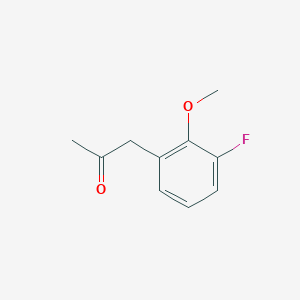
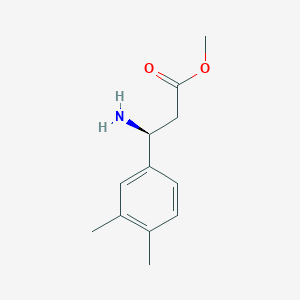
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
